molecular formula C9H7Cl2NO B1653046 N-(2,4-dichlorophenyl)prop-2-enamide CAS No. 17090-12-9

N-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B1653046
CAS No.: 17090-12-9
M. Wt: 216.06
InChI Key: VFFRYXQVKKWYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)prop-2-enamide is a chemical compound characterized by its molecular formula C8H7Cl2NO

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,4-dichlorophenylamine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Research is ongoing to explore its use in developing new pharmaceuticals.

Medicine: Due to its structural similarity to other biologically active compounds, this compound is being investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2,4-dichlorophenyl)prop-2-enamide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it interacts with specific enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol: A related compound with similar chlorine substitution patterns.

  • 2,4-Dichloroacetanilide: Another compound with a similar structure but different functional groups.

Uniqueness: N-(2,4-dichlorophenyl)prop-2-enamide stands out due to its specific arrangement of chlorine atoms and the presence of the prop-2-enamide group. This unique structure imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRYXQVKKWYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291723
Record name N-(2,4-Dichlorophenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17090-12-9
Record name N-(2,4-Dichlorophenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17090-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.